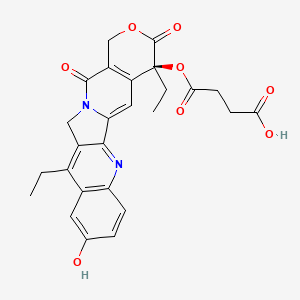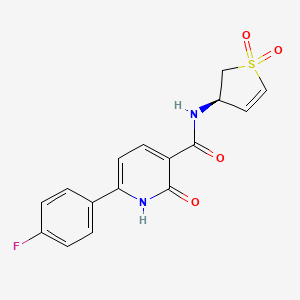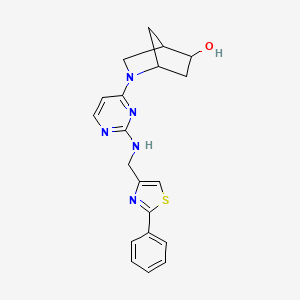![molecular formula C16H22N2O4S B15140379 N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is a polypeptide compound containing sulfamide. It is primarily used in the synthesis of peptide-agent coupling compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves multiple steps. One common method includes the use of glycine and L-phenylalanine as starting materials. The reaction typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected glycine with L-phenylalanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polypeptides.
Aplicaciones Científicas De Investigación
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine involves its ability to form stable peptide bonds. This property allows it to interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: This compound is similar in structure but contains a methyl ester group instead of a glycine residue.
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanine: This compound lacks the glycine residue and is used in different synthetic applications.
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine is unique due to its ability to form stable peptide bonds and its versatility in various chemical reactions. Its structure allows for the formation of complex peptide-agent coupling compounds, making it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C16H22N2O4S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-16(2,3)22-15(21)18-12(14(23)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,23)(H,18,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
WJPBDKIXNHIGPN-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)




![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)





![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
